Synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate: An In-depth Technical Guide
Synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (CAS No. 94994-25-9) is a bifunctional molecule featuring a rigid bicyclo[2.2.2]octane scaffold. This unique structure provides a defined spatial orientation of the formyl and methyl carboxylate groups, making it a valuable linker component in the design of complex molecules such as PROTACs. This guide details two primary synthetic routes to this compound, starting from commercially available precursors.
Synthetic Route 1: From 4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate
This route involves the formation of the aldehyde functionality from a sulfonate precursor, followed by esterification of the corresponding carboxylic acid.
Step 1: Synthesis of 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid
A detailed industrial-scale protocol for this step has been reported, starting from Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate.[1]
Experimental Protocol:
Under a nitrogen atmosphere, 11.4 kg of Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate is suspended in 14.9 L of acetic acid. To this suspension, 29.8 L of 2M sulfuric acid is added. The mixture is then heated to 100°C and stirred for one hour. The acidic solvents are removed by distillation until the final volume is approximately 3.5 liters. The reaction mixture is maintained at 100°C until the reaction is complete, as monitored by appropriate analytical techniques. Subsequently, the mixture is cooled to room temperature and stirred for an additional 10 hours. Further cooling to 0°C for 3 hours results in the precipitation of the product. The solid is collected by filtration, washed three times with cold water, and dried at 50°C to yield 4-formyl-bicyclo[2.2.2]octane-1-carboxylic acid.[1]
Step 2: Esterification to Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
The carboxylic acid obtained in the previous step is converted to its methyl ester via Fischer esterification.
Experimental Protocol (General):
4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid is dissolved in a large excess of methanol, which serves as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate.
Synthetic Route 2: From Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
This alternative route begins with the selective reduction of one of the ester groups of a diester starting material, followed by oxidation of the resulting alcohol.
Step 1: Synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
This step involves the selective reduction of one ester group of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
Experimental Protocol:
In a 100 mL autoclave reactor, 0.25 g of the Ru-TRIPHOS catalyst (ruthenium 1,1,1-tris(diphenylphosphinomethyl)ethane), 25 mg of p-toluenesulfonic acid, 2.5 g of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, and 50 mL of p-xylene are combined. The reactor is purged three times with nitrogen at 200 psig, followed by three purges with hydrogen at approximately 300 psig. The mixture is stirred at 800 rpm, and the hydrogen pressure is increased to 1600 psig. The temperature is then raised to 200°C, allowing the pressure to increase further. Once the temperature reaches 200°C, the hydrogen pressure is adjusted to 2000 psig. The reaction is maintained under these conditions for 24 hours. After cooling to room temperature and releasing the pressure, the solution is discharged and analyzed to confirm the formation of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Step 2: Oxidation to Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Swern or Dess-Martin periodinane (DMP) oxidations are suitable for this transformation.[2][3]
Experimental Protocol (Swern Oxidation - General):
A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78°C under a nitrogen atmosphere. Dimethyl sulfoxide (DMSO) is added dropwise, and the mixture is stirred for a few minutes. A solution of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in dichloromethane is then added slowly. After stirring for a period, a hindered amine base, such as triethylamine, is added. The reaction mixture is allowed to warm to room temperature. Water is added to quench the reaction, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.[4][5][6]
Experimental Protocol (Dess-Martin Periodinane Oxidation - General):
To a solution of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in dichloromethane, Dess-Martin periodinane is added at room temperature. The reaction is stirred and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate. The mixture is stirred until the solid dissolves. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the desired aldehyde.[7][8]
Quantitative Data Summary
| Route | Step | Starting Material | Product | Reagents/Conditions | Yield | Purity | Reference |
| 1 | 1 | Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate | 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid | Acetic acid, 2M H₂SO₄, 100°C | 90% (molar) | Not specified | [1] |
| 1 | 2 | 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | Methanol, cat. H₂SO₄, reflux | Typically high | High | General Procedure |
| 2 | 1 | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | Ru-TRIPHOS, p-TsOH, H₂, p-xylene, 200°C, 2000 psig | 30% conversion, 100% selectivity | Not specified | WO2019075004A1 |
| 2 | 2 | Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | Oxalyl chloride, DMSO, Et₃N, -78°C or DMP, CH₂Cl₂, RT | Typically high | High | General Procedure |
Visualizations
Synthetic Pathway Diagrams
References
- 1. 4-ForMyl-bicyclo[2.2.2]octane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
